Phenbenzamine hydrochloride

Description

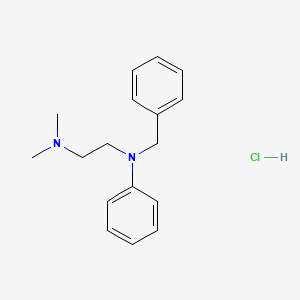

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2.ClH/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12H,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCNOWKYMZKMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2.ClH, C17H23ClN2 | |

| Record name | PHENBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025859 | |

| Record name | Phenbenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenbenzamine hydrochloride appears as beige crystals. pH (25 mg/ml solution) 5.72. (NTP, 1992) | |

| Record name | PHENBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | PHENBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2045-52-5 | |

| Record name | PHENBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antergan hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenbenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-N',N'-DIMETHYL-N-PHENYLETHYLENEDIAMINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U213O3K2JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

410 to 412 °F (NTP, 1992) | |

| Record name | PHENBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Historical Context and Foundational Research of Phenbenzamine Hydrochloride

Origins and Early Antihistamine Discoveries

The journey to the first clinically effective antihistamine was a gradual process built upon decades of foundational research into the nature of allergic reactions and the chemical mediators involved.

Long before the development of Phenbenzamine (B1679789), researchers at the Pasteur Institute in Paris, under the direction of Ernest Fourneau, were investigating compounds that could antagonize the effects of histamine (B1213489). In 1933, Fourneau and Daniel Bovet reported that certain phenolic ethers possessed antihistaminic properties. wiley.com One of the earliest of these was thymoxyethyldiethylamine (929 F), which, while able to protect guinea pigs from histamine-induced anaphylaxis, proved too toxic for human use. wiley.comnih.gov Another early compound, piperoxan, discovered in 1933, also demonstrated antihistamine effects but was similarly deemed too toxic for clinical application. wikipedia.orgwikipedia.org These early efforts, though not yielding clinically useful drugs, were crucial in establishing the concept of histamine antagonism and paving the way for future discoveries. nih.gov

| Compound | Year of Discovery | Key Finding |

| Thymoxyethyldiethylamine (929 F) | 1933 | Demonstrated protection against histamine-induced anaphylaxis in animal models, but was too toxic for human use. wiley.comnih.gov |

| Piperoxan | 1933 | Identified as having antihistamine properties, but was also too toxic for clinical use. wikipedia.orgwikipedia.org |

The breakthrough came in the early 1940s from the laboratories of the French company Rhône-Poulenc. Building on the earlier work, a team of scientists developed a new compound, N,N-dimethyl-N'-benzyl-N'-phenylethylenediamine, which was given the developmental code RP-2339 and later named Phenbenzamine. wikipedia.org Marketed as Antergan, it became the first antihistamine to be successfully and safely used in humans in 1942. wiley.comnih.govpsychiatrictimes.com This milestone was the culmination of research led by Bernard Halpern, who conducted the first clinical trials demonstrating its efficacy in treating allergic conditions. slideshare.nethmpgloballearningnetwork.com Phenbenzamine's introduction into medical practice marked the beginning of effective pharmacological treatment for allergic rhinitis and urticaria. wiley.com

Phenbenzamine's success as the first clinically useful antihistamine spurred a wave of research and development, leading to the creation of a host of new ethylenediamine (B42938) derivatives. The ethylenediamine class of antihistamines became the first group of clinically effective H1-antihistamines developed. wikipedia.org Shortly after Phenbenzamine's introduction, it was followed by mepyramine (pyrilamine), another ethylenediamine derivative, which was marketed as Neo-Antergan. nih.govwikipedia.org The replacement of the phenyl group in Phenbenzamine with a 2-pyridyl system resulted in tripelennamine, a more potent histamine receptor blocker. scribd.com This structural modification highlighted the importance of the ethylenediamine scaffold in receptor antagonism and guided the synthesis of numerous other first-generation antihistamines, including diphenhydramine (B27) and promethazine. wikipedia.orgwikipedia.org

| Derivative | Structural Modification from Phenbenzamine | Significance |

| Mepyramine (Pyrilamine) | An ethylenediamine derivative. nih.govwikipedia.org | A subsequent successful antihistamine from the same class. |

| Tripelennamine | Replacement of the phenyl group with a 2-pyridyl system. scribd.com | Resulted in a more potent H1 receptor blocker. |

Role as a Prototype Compound in Medicinal Chemistry and Early Pharmacological Exploration

Phenbenzamine hydrochloride holds a significant place in the annals of medicinal chemistry as a prototype compound. Its development exemplified the principles of rational drug design of the era, where systematic chemical modifications of a lead compound were made to enhance therapeutic activity and reduce toxicity. nih.gov As the first-generation H1 receptor antagonist, it became a crucial tool for early pharmacological exploration of the histamine system. wikipedia.org The study of Phenbenzamine and its derivatives helped to elucidate the structure-activity relationships (SAR) for H1 receptor antagonists, particularly the importance of the ethylenediamine backbone. Furthermore, the sedative effects observed with Phenbenzamine and other first-generation antihistamines, a consequence of their ability to cross the blood-brain barrier, opened up new avenues of research into the central nervous system effects of these drugs. wikipedia.orgnih.gov This ultimately led to a better understanding of the role of histamine in the brain and the development of later-generation, non-sedating antihistamines. nih.govudes.edu.co

Chemical Synthesis and Synthetic Pathway Investigations

Established Synthetic Methodologies

The primary routes for synthesizing Phenbenzamine (B1679789) involve nucleophilic substitution or reductive amination strategies. These methods have been refined over time to improve efficiency and reduce the formation of byproducts.

Two principal pathways for the synthesis of Phenbenzamine have been documented:

Nucleophilic Substitution: The most common industrial and laboratory-scale method involves the reaction of N-benzylaniline with 2-chloroethyldimethylamine. wikipedia.org This reaction proceeds via a classical SN2 mechanism, where the secondary amine nitrogen of N-benzylaniline acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethyldimethylamine and displacing the chloride leaving group. The final product is typically isolated as the hydrochloride salt.

Two-Step Iminization and Hydrogenation: An alternative pathway avoids the use of halogenated reagents. This process begins with the condensation of N,N-dimethylethylenediamine and benzaldehyde (B42025) to form an imine intermediate, specifically benzylidene-N,N-dimethylethylenediamine. The subsequent step involves the catalytic hydrogenation of this intermediate, typically using a palladium on carbon (Pd/C) catalyst, to yield the final phenbenzamine base. This method is noted for its environmental advantages by avoiding halogenated compounds.

A less common, modified Leuckart-Wallach reaction has also been described. This involves reacting benzyl (B1604629) chloride with formamide (B127407) at high temperatures (180–200°C) to produce N-benzylformamide, which is then hydrolyzed with hydrochloric acid to yield the target compound.

Optimizing reaction conditions is crucial for maximizing yield and purity in a research setting. Key parameters that have been investigated include catalyst selection, solvent systems, and temperature control.

For pathways involving cross-coupling reactions, such as the Buchwald-Hartwig amination, palladium-based catalysts are recommended to enhance regioselectivity. In the two-step hydrogenation route, a 5% Palladium on carbon (Pd/C) catalyst is effectively used for the reduction of the imine intermediate.

Table 1: Catalyst Application in Phenbenzamine Synthesis

| Synthetic Pathway | Catalyst | Purpose | Ref |

|---|---|---|---|

| Buchwald-Hartwig Amination (Analogue) | Palladium-based catalysts | Improve regioselectivity in C-N bond formation | |

| Two-Step Iminization/Hydrogenation | 5% Pd/C | Hydrogenation of imine intermediate |

The choice of solvent significantly impacts reaction efficiency. For the standard nucleophilic substitution reaction, anhydrous polar protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. Polar aprotic solvents, such as dimethylformamide (DMF), can also enhance reaction rates, though they may necessitate more rigorous purification steps to remove solvent-related byproducts. In certain enantioselective crystallizations of analogues, ethanol/water mixtures have been used to optimize the process.

Table 2: Solvent Systems in Phenbenzamine Synthesis

| Reaction Type | Recommended Solvents | Rationale/Considerations | Ref |

|---|---|---|---|

| Nucleophilic Substitution | Ethanol, Methanol | Standard polar protic solvents for SN2 reactions. | |

| Nucleophilic Substitution | Dimethylformamide (DMF) | Enhances reaction efficiency but requires rigorous purification. | |

| Enantioselective Crystallization | Ethanol/Water mixtures | Optimizes crystallization for enantiomeric resolution. |

Temperature is a critical parameter for both reaction rate and the stability of intermediates. The nucleophilic substitution reaction is typically conducted at reflux temperatures, between 60°C and 80°C, to ensure a reasonable reaction time. However, it is also noted that gradual heating in the range of 40–60°C can help minimize the decomposition of intermediates. The hydrogenation step in the two-step synthesis is performed at a lower temperature range of 25–40°C. The high-temperature Leuckart reaction variant requires significant heat, operating at 180–200°C.

Table 3: Optimized Temperature Conditions for Synthetic Routes

| Synthetic Route | Step | Optimal Temperature | Purpose | Ref |

|---|---|---|---|---|

| Nucleophilic Substitution | Main Reaction | 60–80°C (Reflux) | Facilitate nucleophilic substitution. | |

| General Optimization | Heating | 40–60°C (Gradual) | Minimize decomposition of intermediates. | |

| Two-Step Synthesis | Hydrogenation | 25–40°C | Catalytic reduction of imine. | |

| Modified Leuckart Reaction | Formamide Reaction | 180–200°C | Formation of N-benzylformamide intermediate. |

While Phenbenzamine itself is achiral, the synthesis of its chiral analogues necessitates stereochemical control. The development of related antihistamines has highlighted the importance of chirality in drug-receptor interactions. core.ac.uk For the synthesis of specific enantiomers, such as (R)-Phenbenzamine hydrochloride, methods like hydrolytic kinetic resolution (HKR) have been employed. This technique can use chiral catalysts, for example, Co-salen complexes, in conjunction with a chiral resolving agent like tartaric acid to achieve high enantiomeric excess (>99% ee). The progress of such resolutions is monitored using chiral High-Performance Liquid Chromatography (HPLC). The synthesis of phenindamine (B164606) analogues, which are structurally related, also involves careful stereochemical analysis. core.ac.uk

Optimization of Synthetic Conditions for Research Scale

Strategic Substitutions for Modulated Pharmacological Profiles

Strategic substitution has been a highly fruitful area of research, leading to the development of clinically significant antihistamines. The ethylenediamine (B42938) scaffold of Phenbenzamine provided a template for numerous modifications. One of the most successful examples of analogue development involved replacing the N-phenyl group of Phenbenzamine with a bioisosteric 2-pyridyl group, which resulted in the synthesis of Mepyramine (Pyrilamine). core.ac.ukresearchgate.net This substitution significantly enhanced antihistaminic potency. slideshare.net

Further modifications led to other important compounds. The replacement of the benzyl group in the related compound Tripelennamine with a 2-thienylmethyl group afforded Methapyriline. ramauniversity.ac.in These strategic substitutions highlight the importance of the aromatic moieties in receptor binding and have guided the design of subsequent generations of antihistamines.

Table 2: Examples of Analogues Developed Through Strategic Substitution

| Parent Compound | Substitution | Resulting Analogue | Significance |

|---|---|---|---|

| Phenbenzamine | Phenyl group replaced by a 2-pyridyl group | Mepyramine | Resulted in a more potent and less toxic compound. core.ac.ukresearchgate.net |

| Tripelennamine | Benzyl group replaced by a 2-thienylmethyl group | Methapyriline | An example of modifying the second arylmethyl group to alter activity. ramauniversity.ac.in |

| Tripelennamine | 2-pyridyl group replaced by a pyrimidinyl moiety | Thonzylamine | Further exploration of heterocyclic replacements for the aryl group. ramauniversity.ac.in |

Receptor Pharmacology and Molecular Mechanism of Action

Histamine (B1213489) Receptor Antagonism Studies

Histamine H1 Receptor Interaction Mechanisms

Phenbenzamine (B1679789) functions as a competitive inhibitor at histamine H1 receptors, mitigating allergic symptoms such as vasodilation and bronchoconstriction. Its interaction with the H1 receptor is complex, involving direct binding competition with histamine and modulation of the receptor's basal activity.

Initially, H1-antihistamines like Phenbenzamine were classified as simple competitive antagonists, meaning they block the receptor without activating it. wikipedia.org However, modern pharmacology has revealed that G protein-coupled receptors (GPCRs), including the H1 receptor, can exhibit activity even without an agonist present, a state known as constitutive activity. nih.gov

Many first-generation H1-antihistamines are now understood to be inverse agonists. wikipedia.orgnih.gov This means they not only block histamine from binding but also stabilize the inactive conformation of the H1 receptor, thereby reducing its basal activity. nih.govconicet.gov.ar This inverse agonism down-regulates receptor activity even in the absence of histamine, suggesting a more active mechanism than simple antagonism. nih.gov All H1-antihistamines that have been examined to date have demonstrated properties of inverse agonism. nih.gov

Histamine released from mast cells and basophils is a critical mediator in type I hypersensitivity reactions. nih.gov By binding to H1 receptors, histamine triggers a signaling cascade that leads to the release of other pro-inflammatory substances, including cytokines and cell adhesion molecules. smpdb.ca

Phenbenzamine's blockade of the H1 receptor interrupts this process. smpdb.ca This action can lead to increased mast cell stability, which reduces further histamine release. smpdb.ca In vitro studies in murine models have shown that Phenbenzamine can reduce histamine release from mast cells by 60–70%. This stabilization effect is a key component of its anti-allergic and anti-inflammatory action. wikipedia.org Furthermore, by blocking H1 receptors, first-generation antihistamines can reduce the activity of the NF-κB transcription factor, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

The precise crystal structure of Phenbenzamine bound to the histamine H1 receptor is not available. However, the structure of the H1 receptor in complex with doxepin (B10761459), another first-generation antihistamine, provides significant insight. nih.govnih.gov These studies reveal that first-generation antihistamines bind deep within a pocket formed by the receptor's transmembrane helices. nih.govacs.org

The binding site is largely hydrophobic and involves interactions with amino acid residues that are highly conserved among various aminergic GPCRs. nih.gov This lack of specificity in the binding pocket contributes to the low receptor selectivity of first-generation antihistamines, explaining their cross-reactivity with other receptors like muscarinic and adrenergic receptors. nih.govnih.gov A key interaction for aminergic ligands is with a conserved aspartate residue (D1073.32) in transmembrane helix 3. acs.org The binding of doxepin also involves direct interaction with a highly conserved tryptophan residue (Trp4286.48), which is a key residue in GPCR activation. nih.gov It is highly probable that Phenbenzamine, as an ethylenediamine (B42938) derivative, engages with the H1 receptor in a similar fashion within this conserved binding pocket. ramauniversity.ac.in

The effects of first-generation antihistamines may extend beyond H1 receptor antagonism to other cellular processes, though this is an area requiring more research. mdpi.com Some antihistamines have been found to influence mitochondrial function and gene transcription. mdpi.comnih.gov For example, certain antihistamines have been identified as antineoplastic agents due to their ability to disrupt mitochondrial and lysosomal function, an effect independent of the H1 receptor. nih.gov These drugs can induce mitochondrial ROS generation and lysosomal membrane permeabilization, leading to cell death in cancer models. nih.gov While these "off-target" effects have been noted for the drug class, specific investigations into whether Phenbenzamine hydrochloride modulates gene transcription or mitochondrial function in target tissues are not well-documented in current literature. mdpi.com

Investigation of Other Histamine Receptor Subtypes (H2, H3, H4) in Research Models

There are four subtypes of histamine receptors: H1, H2, H3, and H4. wikipedia.orgresearchgate.net While Phenbenzamine's primary action is at the H1 receptor, its selectivity is not absolute. First-generation antihistamines are known to have a broad receptor-binding profile. nih.gov

There is limited specific data on the binding affinity of Phenbenzamine for H2, H3, and H4 receptors. The H2 receptor is primarily involved in gastric acid secretion, while the H3 receptor acts as a presynaptic autoreceptor in the central nervous system, and the H4 receptor is found mainly on hematopoietic cells. wikipedia.orgpsychiatrictimes.com Some evidence suggests that first-generation compounds like doxepin can also interact with H2 receptors. nih.gov Given the structural similarities and the known lack of selectivity among early antihistamines, it is plausible that Phenbenzamine has some activity at other histamine receptor subtypes, but this has not been a major focus of research. nih.govresearchgate.net

Table 1: Histamine Receptor Subtypes and Their Primary Functions This table provides a general overview of the four main histamine receptor subtypes.

| Receptor | Primary Location(s) | Primary Function(s) | Signaling Mechanism (Typical) |

|---|---|---|---|

| H1 | Smooth muscle, endothelium, central nervous system | Allergic reactions (bronchoconstriction, vasodilation), wakefulness, appetite suppression | Gq/11 protein coupling, leading to increased PIP2 hydrolysis |

| H2 | Gastric parietal cells, cardiac muscle, mast cells | Stimulation of gastric acid secretion, cardiac stimulation | Gs protein coupling, leading to increased cAMP |

| H3 | Central nervous system (presynaptic) | Feedback inhibition of histamine synthesis and release; modulates release of other neurotransmitters | Gi/o protein coupling, leading to decreased cAMP |

| H4 | Hematopoietic cells (e.g., eosinophils, mast cells, T-cells) | Immunomodulation, chemotaxis of immune cells | Gi/o protein coupling, leading to decreased cAMP and calcium mobilization |

Receptor Expression and Distribution in Preclinical Models

Specific preclinical data detailing the expression and distribution of the histamine H4 receptor in the context of this compound administration are not extensively documented in publicly available literature. However, the general understanding of H4 receptor distribution provides a framework for inferring the potential sites of action for any compound targeting this receptor.

Histamine H4 receptors are predominantly expressed on cells of hematopoietic origin, playing a crucial role in inflammatory and immune responses. researchgate.net In preclinical models, H4 receptor expression is prominent on various immune cells, including:

Mast cells: Involved in allergic reactions and inflammation.

Eosinophils: Key effector cells in allergic inflammation and parasitic infections.

Basophils: Granulocytes that participate in allergic and inflammatory responses.

Dendritic cells: Antigen-presenting cells that initiate adaptive immune responses.

T-lymphocytes: Mediate various aspects of the adaptive immune response.

The expression of H4 receptors on these immune cells suggests that any pharmacological activity of this compound at this receptor would primarily modulate immune and inflammatory pathways.

Signaling Pathways and Intracellular Cascades Associated with H4 Receptor Activation (e.g., Gαi/o Proteins, MAP Kinases, AP-1)

Direct studies elucidating the specific signaling pathways and intracellular cascades activated by this compound through the H4 receptor are scarce. However, the known signaling mechanisms of the H4 receptor provide a basis for understanding the potential downstream effects of its modulation.

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. researchgate.net Activation of the H4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

Furthermore, H4 receptor activation has been shown to trigger several intracellular signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK pathway is a known consequence of H4 receptor stimulation. This can lead to the phosphorylation and activation of downstream kinases, which in turn regulate various cellular processes such as gene expression, proliferation, and differentiation.

Activator Protein-1 (AP-1) Activation: The AP-1 transcription factor can be activated following H4 receptor engagement, influencing the expression of genes involved in inflammation and immune responses.

While these pathways are established for H4 receptor signaling in general, specific experimental data confirming the modulation of these pathways by this compound is not currently available.

Anticholinergic and Other Receptor Interactions

Muscarinic Receptor Modulation Studies

As a first-generation antihistamine, this compound is known to possess anticholinergic properties, which are attributed to its ability to antagonize muscarinic acetylcholine (B1216132) receptors. nih.govwikipedia.orgwikipedia.org This lack of selectivity is a characteristic feature of many older antihistamines. nih.govwikipedia.orgtandfonline.com

While specific binding affinities of this compound for the five muscarinic receptor subtypes (M1-M5) are not well-documented in contemporary literature, studies on other first-generation antihistamines have demonstrated a range of affinities for these receptors. researchgate.net For instance, some first-generation agents exhibit significant affinity for muscarinic receptors, contributing to side effects such as dry mouth and sedation. nih.govresearchgate.net The anticholinergic activity of these drugs is thought to arise from their structural similarities to muscarinic antagonists. auburn.edu

| Compound Class | Example Compound | Muscarinic Receptor Affinity (Ki, nM) | Reference |

| Ethylenediamine | Mepyramine (Pyrilamine) | 3,600 | researchgate.net |

| Ethanolamine (B43304) | Diphenhydramine (B27) | - | auburn.edu |

| Phenothiazine | Promethazine | 23 | researchgate.net |

| Piperazine | Hydroxyzine | 6,000 | researchgate.net |

This table presents data for representative first-generation antihistamines to illustrate the range of muscarinic receptor affinities within this drug class. Specific data for this compound is not available.

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

The interaction of this compound with serotonin and dopamine receptors is not extensively characterized. However, some evidence suggests that first-generation antihistamines can exhibit activity at these receptors. auburn.edu

Serotonin Receptor Interactions: Some sources classify Phenbenzamine as a serotonin antagonist. nih.gov This is consistent with findings for other first-generation antihistamines, which have been shown to interact with serotonergic pathways. elsevier.es For example, the related ethylenediamine, pyrilamine, has been studied in the context of its interaction with serotonin 5-HT2 receptors. nih.govresearchgate.net

Dopamine Receptor Interactions: Direct studies on the interaction of this compound with dopamine receptors are limited. However, the broader class of first-generation antihistamines is known to have the potential for weak interactions with dopamine receptors. auburn.edu For instance, Tripelennamine, another ethylenediamine antihistamine, has been reported to act as a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). wikipedia.org

Neurotransmitter System Cross-Reactivity Profiles

First-generation antihistamines, including this compound, are known for their broad cross-reactivity with various neurotransmitter systems beyond the histaminergic system. nih.govauburn.edu This lack of receptor selectivity contributes to their diverse pharmacological effects and side-effect profiles.

Their ability to cross the blood-brain barrier allows for interactions with central nervous system receptors, including: smpdb.canih.gov

Muscarinic acetylcholine receptors: Leading to anticholinergic effects. nih.gov

α-adrenergic receptors: Potentially causing cardiovascular effects. tandfonline.com

Serotonin receptors: Modulating serotonergic neurotransmission. nih.govelsevier.es

This cross-reactivity is a key differentiator from the second-generation antihistamines, which are designed to be more selective for the peripheral H1 receptor. udes.edu.co

Ancillary Pharmacological Properties and Off-Target Binding Investigations

Beyond its primary antihistaminic and known anticholinergic effects, investigations into the ancillary pharmacological properties and off-target binding of this compound are not widely reported. However, studies on related first-generation antihistamines have revealed additional pharmacological activities.

For example, Tripelennamine, which is structurally similar to Phenbenzamine, has been found to interact with sigma receptors in the central nervous system. wikipedia.orgnih.gov Such off-target interactions may contribute to the complex central nervous system effects observed with some first-generation antihistamines. nih.gov

The ethylenediamine class of antihistamines, to which Phenbenzamine belongs, is generally characterized by moderate sedative effects and less pronounced anticholinergic and antiemetic actions compared to other classes of first-generation antihistamines like the ethanolamines. auburn.edu

Theoretical Frameworks in Phenbenzamine Hydrochloride Research

Application of Receptor Theory in Antihistamine Development

The development of Phenbenzamine (B1679789) is intrinsically linked to the historical progression of receptor theory. This theory, formulated in the early 20th century, posits that drugs exert their effects by binding to specific cellular components, termed 'receptors'. nih.govstudysmarter.co.uk The search for the first antihistamines was a direct application of this principle: to find a compound that could competitively block the "receptive substances" for histamine (B1213489), thereby preventing its physiological effects. nih.govwiley.com

Histamine, a biogenic amine, was known to cause a range of effects that mimicked allergic reactions, such as smooth muscle contraction and vasodilation. researchgate.net The hypothesis was that a structural antagonist could occupy the histamine receptor without activating it, thus blocking the allergic cascade. The first substance identified with such properties was a phenolic ether, but it was the development of compounds like Phenbenzamine (N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine) that marked a significant milestone. nih.gov Patented by Rhône-Poulenc and marketed as Antergan, Phenbenzamine was the first antihistamine successfully tested in humans in 1942 for alleviating allergic symptoms. nih.govwiley.com

The early antihistamines, including Phenbenzamine, are now classified as first-generation H1-antihistamines. udes.edu.co Their development was a landmark achievement, validating the core tenets of receptor theory and paving the way for medicinal chemistry to systematically design drugs targeting specific receptor systems. wiley.com These compounds function as competitive inhibitors at H1 receptors, mitigating symptoms like vasodilation and bronchoconstriction mediated by histamine.

It is now understood that virtually all H1-antihistamines, including the first-generation agents, function as inverse agonists rather than neutral antagonists. wikipedia.orgwikipedia.org Instead of simply blocking the receptor, they bind to and stabilize the inactive conformation of the H1 receptor, reducing its basal level of activity even in the absence of histamine. nih.gov

Table 1: Key Milestones in Early Antihistamine Development

| Year | Milestone | Compound/Concept | Significance |

|---|---|---|---|

| 1933 | First substance with antihistamine properties identified | Phenolic ether (929 F) | Protected guinea pigs from histamine-induced anaphylaxis, proving the concept of histamine antagonism. nih.gov |

| 1942 | First antihistamine successfully tested in humans | Phenbenzamine (Antergan) | Marked the beginning of clinical antihistamine therapy for allergic conditions. nih.govwiley.com |

| 1944 | Introduction of a subsequent ethylenediamine (B42938) antihistamine | Mepyramine (Pyrilamine) | Further established the therapeutic utility of this chemical class. nih.gov |

| 1946 | Development of an ethanolamine (B43304) derivative | Diphenhydramine (B27) | Expanded the chemical diversity and applications of first-generation antihistamines. wiley.com |

| 1966 | Formal designation of the H1 receptor | H1 Receptor | Provided a precise pharmacological target for the existing class of antihistamine drugs. wiley.com |

Pharmacological Implications of Functional Selectivity and Biased Signaling

The classical view of a receptor as a simple switch that is either 'on' (activated by an agonist) or 'off' (blocked by an antagonist) has been replaced by more sophisticated models. The concepts of functional selectivity and biased signaling describe the ability of a receptor to adopt multiple active conformations, each potentially leading to a different downstream signaling cascade. uni.lunih.gov Ligands can preferentially stabilize one of these conformations, thereby 'biasing' the cellular response toward a specific pathway. nih.gov

Histamine receptors, as G-protein coupled receptors (GPCRs), are prime candidates for such complex signaling. nih.gov The H1 receptor canonically couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. uni.lu However, evidence suggests that H1 receptors can engage other signaling pathways as well.

First-generation antihistamines, like Phenbenzamine, were developed before these concepts were understood. udes.edu.co Their primary therapeutic action is inverse agonism at the H1 receptor, which effectively shuts down the Gq/11 pathway. wikipedia.orgnih.gov However, their lack of receptor selectivity and ability to interact with other systems (e.g., cholinergic muscarinic receptors) is well-documented. nih.govuomustansiriyah.edu.iq This non-selectivity can be viewed as an extreme form of biased signaling, where the drug acts as an inverse agonist at H1 receptors while potentially acting as an antagonist or inverse agonist at entirely different receptor classes, leading to a complex pharmacological profile. nih.gov

Modern drug discovery efforts for histaminergic ligands now consider the potential to exploit biased signaling. nih.gov A hypothetical biased H1-ligand might, for example, block the pro-inflammatory PLC pathway while simultaneously promoting a different, potentially beneficial, signaling cascade. This approach could lead to new therapies with improved efficacy or a reduction in unwanted effects. uni.lunih.gov While specific research on the biased signaling profile of Phenbenzamine hydrochloride is limited, the theoretical framework is crucial for re-evaluating the mechanisms of action for this entire class of older drugs.

Table 2: Comparison of Classical and Modern Receptor Activation Models

| Concept | Classical View (Two-State Model) | Modern View (Multi-State Model) | Implication for Antihistamines |

|---|---|---|---|

| Receptor State | Exists in two states: inactive (R) and active (R*). | Can adopt multiple conformations, including inactive states, multiple active states, and basal activity states. nih.gov | The H1 receptor has a basal level of activity even without histamine, which can be silenced. nih.gov |

| Agonist Action | Binds to and stabilizes the active state (R*), shifting the equilibrium to 'on'. | Binds to and stabilizes one or more active conformations, initiating a specific signaling cascade. | Histamine activates the H1 receptor, primarily through the Gq/11 pathway. uni.lu |

| Antagonist Action | Binds to the receptor but does not affect the equilibrium; blocks agonist binding. | Neutral Antagonist: Blocks agonist binding without affecting basal activity. Inverse Agonist: Binds to and stabilizes the inactive state, reducing basal activity. wikipedia.orgwikipedia.org | First-generation antihistamines are primarily inverse agonists, not neutral antagonists. nih.gov | | Ligand Efficacy | A single, intrinsic activity value. | Pluridimensional efficacy; a ligand can be an agonist for one pathway and an antagonist for another at the same receptor. nih.gov | A biased H1 ligand could be developed to selectively block inflammatory signals while sparing other functions. uni.lunih.gov |

Interspecies Variations in Receptor Pharmacology and Translational Challenges in Preclinical Research

Translating pharmacological data from preclinical animal models to human clinical use is a significant challenge in drug development, and research on antihistamines is no exception. nih.gov A primary reason for this difficulty lies in the interspecies variations in the structure, function, and expression of drug targets like histamine receptors. nih.govresearchgate.net

Histamine receptor orthologues (equivalent receptors in different species) often exhibit marked pharmacological differences. nih.gov This means that a compound's affinity, potency, and efficacy at the H1 receptor in a guinea pig or a mouse may not accurately predict its activity in humans. nih.gov For example, studies on mouse H1 receptors have revealed a pharmacological profile in terms of agonism that is significantly different from that of H1 receptors in other species. nih.gov This is a critical issue, as animals like guinea pigs were historically instrumental in the initial screening and characterization of antihistamines. nih.gov

These discrepancies can lead to a high rate of failure when drug candidates move from preclinical to clinical trials. wiley.com A compound that appears effective in an animal model of allergy might be less effective or have an unexpected profile in humans. The lack of predictivity is particularly noted for inflammatory diseases. wiley.com For instance, one analysis found poor homology between the transcriptomic profiles of several murine models of atopic dermatitis and the human condition. wiley.com

The challenges include:

Receptor Binding Affinity: Amino acid differences in the receptor's binding pocket between species can alter how tightly a drug binds.

Signal Transduction: The way the receptor couples to intracellular signaling proteins can vary, leading to different cellular responses to the same drug. nih.gov

Metabolism: Differences in drug-metabolizing enzymes (like the P450 cytochrome system) can lead to different active concentrations and durations of action of the drug in different species. nih.gov

These translational hurdles underscore the importance of developing more predictive preclinical models and the need for caution when extrapolating animal data to human pharmacology. For a historic compound like Phenbenzamine, which was developed when these complexities were not fully appreciated, its successful translation was a combination of scientific insight and a degree of serendipity. Modern research benefits from an awareness of these interspecies differences, aiming to mitigate the risks in drug development. researchgate.net

Preclinical Research Models and Methodological Approaches

In Vitro and Ex Vivo Model Systems

In vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) models are fundamental in preclinical research to understand a compound's mechanism of action and pharmacokinetic properties before advancing to whole-animal studies.

Cellular and tissue-based assays are crucial for elucidating the molecular mechanisms by which a drug exerts its effects. For an antihistamine like Phenbenzamine (B1679789), these assays would typically involve cell lines genetically engineered to express specific histamine (B1213489) receptors (e.g., H1, H2, H3, H4). nih.gov Researchers can then measure various cellular responses upon application of the compound.

Commonly used cell lines in this context include Human Embryonic Kidney (HEK293) cells, which are easily transfected to express specific receptors. nih.gov Mechanistic studies in these systems can involve:

Calcium Flux Assays: Histamine H1 receptor activation leads to an increase in intracellular calcium. Assays using calcium-sensitive fluorescent dyes can quantify the extent to which Phenbenzamine can block this effect, thus determining its antagonistic activity. nih.gov

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) linked to a promoter that is activated by receptor signaling. The amount of light produced upon agonist stimulation can be measured, and the inhibitory effect of an antagonist like Phenbenzamine can be quantified. nih.gov

Arrestin Recruitment Assays: These assays measure the interaction of β-arrestin proteins with the activated receptor, a key step in receptor desensitization and signaling. nih.gov

Tissue-based assays, using preparations like isolated guinea pig ileum or tracheal smooth muscle, can provide insights into the compound's effects in a more physiologically relevant context, measuring muscle contraction or relaxation in response to histamine and its blockade by the antagonist.

Microdialysis is a minimally invasive technique used in preclinical animal models to measure the concentration of unbound, pharmacologically active drug in the extracellular fluid of specific tissues, most notably the brain. nih.govnih.gov This is particularly relevant for first-generation antihistamines like Phenbenzamine, which are known to cross the blood-brain barrier and cause sedation.

The procedure involves implanting a small probe with a semipermeable membrane into the target tissue. A physiological solution (perfusate) is slowly pumped through the probe, allowing the unbound drug in the tissue to diffuse across the membrane into the perfusate, which is then collected and analyzed. nih.govnih.gov This technique allows for continuous monitoring of drug concentrations in the brain over time, providing crucial data on the rate and extent of central nervous system penetration.

Although microdialysis is a powerful tool for assessing the CNS effects of antihistamines, no specific studies using this technique to evaluate the bioavailability and tissue penetration of Phenbenzamine hydrochloride have been identified in the available literature.

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters in humans based on data obtained from different animal species. nih.govallucent.com This approach is based on the principle that many physiological and pharmacokinetic processes scale with body weight according to a power law equation:

Y = aWb

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight.

a is the allometric coefficient.

b is the allometric exponent. researchgate.net

By determining these parameters in several preclinical species (e.g., mouse, rat, dog, monkey), researchers can extrapolate to predict the corresponding values in humans. nih.gov This is a critical step in estimating a safe and effective starting dose for first-in-human clinical trials. allucent.com

For a compound like this compound, allometric scaling would have been a valuable tool in its development to bridge the gap between preclinical findings and clinical use. However, as a historically early drug, it is unlikely that it underwent the rigorous multi-species pharmacokinetic analysis and allometric scaling that is standard today. No published studies detailing such an analysis for Phenbenzamine were found.

Ligand Binding and Receptor Affinity Studies

These studies are designed to directly measure the interaction of a drug with its molecular target. They are essential for quantifying the affinity, or binding strength, of a compound for a receptor and for determining its functional effect (e.g., agonist, antagonist).

Radioligand Binding Assays: This has been a cornerstone technique in pharmacology for decades. nih.gov It involves using a radioactively labeled version of a ligand (radioligand) that binds to the receptor of interest. In a competition binding assay, increasing concentrations of an unlabeled compound (like Phenbenzamine) are added to compete with a fixed concentration of the radioligand. By measuring the displacement of the radioligand, one can determine the affinity (expressed as Ki, the inhibition constant) of the unlabeled compound for the receptor. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for real-time monitoring of molecular interactions. nih.govnih.gov In a typical SPR experiment, the receptor protein is immobilized on a sensor chip. A solution containing the ligand (analyte) is flowed over the surface. Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of both the association rate (kon) and the dissociation rate (koff) of the interaction, from which the equilibrium dissociation constant (KD) can be calculated. youtube.com

FRET/BRET-based Assays: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are techniques that measure the proximity of two molecules. nih.govresearchgate.net In the context of ligand binding, the receptor can be tagged with a donor molecule (a fluorescent protein for FRET, a luciferase for BRET) and a fluorescently labeled ligand can act as the acceptor. When the ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer to occur, which can be measured. nih.govnih.gov

The table below illustrates the type of data that would be generated from these assays for a hypothetical antihistamine.

| Assay Type | Parameter Measured | Typical Value for an H1 Antagonist |

| Radioligand Binding | Ki (inhibition constant) | Low nanomolar (nM) range |

| Surface Plasmon Resonance | KD (dissociation constant) | Low nanomolar (nM) range |

| kon (association rate) | 105 - 106 M-1s-1 | |

| koff (dissociation rate) | 10-3 - 10-4 s-1 | |

| BRET-based Assay | KD (dissociation constant) | Low nanomolar (nM) range |

| This table is for illustrative purposes only and does not represent actual data for this compound. |

While binding assays measure the affinity of a compound for a receptor, functional assays measure the biological response that occurs after binding. These assays are critical for determining whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).

GTPase and [35S]GTPγS Assays: Histamine receptors are G protein-coupled receptors (GPCRs). When an agonist binds, it causes the associated G protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to a downstream signaling cascade. The [35S]GTPγS binding assay is a widely used functional assay that measures this initial step of G protein activation. nih.govnih.govcreative-bioarray.com It uses a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS.

In this assay, cell membranes containing the receptor of interest are incubated with [35S]GTPγS in the presence of a ligand. nih.gov

Agonists will stimulate the binding of [35S]GTPγS.

Antagonists (like Phenbenzamine) will have no effect on their own but will block the agonist-stimulated binding. nih.gov

Inverse agonists will decrease the basal (agonist-independent) binding of [35S]GTPγS. nih.gov

This assay allows for the determination of a compound's potency (EC50 or IC50) and efficacy (Emax). creative-bioarray.com

The table below shows hypothetical data from a [35S]GTPγS assay for an H1 receptor antagonist.

| Compound | Assay Condition | Potency (IC50) | Efficacy (Emax) |

| Histamine (Agonist) | Stimulated [35S]GTPγS binding | EC50: ~100 nM | 100% |

| Hypothetical Antagonist | Inhibition of Histamine-stimulated binding | IC50: ~10 nM | 0% (relative to agonist) |

| This table is for illustrative purposes only and does not represent actual data for this compound. |

While these functional assays are standard for modern drug discovery, specific data for this compound using these techniques are not available in the published literature.

Computational Approaches to Binding Pose Prediction and Ligand-Receptor Interactions (e.g., Molecular Docking against Crystal Structures)

Computational modeling, particularly molecular docking, has become an indispensable tool in drug discovery and molecular pharmacology for predicting the binding orientation of small molecule ligands to their protein targets. In the context of this compound, a first-generation antihistamine, these computational methods are primarily employed to elucidate its interaction with the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR). researchgate.netnih.gov Understanding these interactions at a molecular level provides insights into the mechanism of action and can guide the design of novel antihistamines with improved efficacy and selectivity. mdpi.com

The process of molecular docking involves the prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. arxiv.org This methodology is crucial for understanding the structural determinants of ligand affinity and selectivity. The availability of crystal structures for the H1R has significantly advanced the application of structure-based drug design and molecular docking studies for antihistamines. nih.gov

A typical molecular docking workflow for studying the interaction of a compound like phenbenzamine with the H1R involves several key steps. Initially, a three-dimensional model of the H1R is prepared. This can be based on an experimentally determined crystal structure or a homology model. nih.gov For instance, the crystal structure of the H1R in complex with the antagonist doxepin (B10761459) provides a valuable template for such studies. nih.gov The ligand, phenbenzamine, is then prepared in a 3D conformation.

Docking algorithms are then used to sample a large number of possible orientations and conformations of the ligand within the binding site of the receptor. These algorithms, such as those implemented in software like AutoDock or Glide, generate various binding poses. arxiv.orgmdpi.com Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted to be the most favorable binding mode.

For first-generation antihistamines, studies on related compounds have identified key amino acid residues within the H1R binding pocket that are crucial for ligand recognition and binding. nih.gov These interactions typically involve a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions. For example, a conserved aspartate residue in transmembrane helix 3 (D3.32) is known to form a crucial electrostatic interaction with the protonated amine group common to many antihistamines. nih.gov Other important interactions can occur with aromatic residues within the binding pocket, forming π-π stacking or hydrophobic contacts with the aromatic rings of the ligand. mdpi.com

Molecular dynamics (MD) simulations are often employed as a supplementary tool to refine the docking poses and to provide a more dynamic view of the ligand-receptor complex. mdpi.com MD simulations can help to assess the stability of the predicted binding pose over time and to identify subtle conformational changes in both the ligand and the receptor upon binding. mdpi.com

While specific molecular docking data for this compound is not extensively published, the general principles derived from studies on other first-generation antihistamines can be extrapolated. The table below illustrates the key interacting residues in the H1R binding pocket that are likely to be involved in the binding of phenbenzamine, based on studies of similar antihistamines.

| Interaction Type | Key Amino Acid Residues in H1R | Likely Interacting Moiety of Phenbenzamine |

| Ionic Interaction | Aspartate (D3.32) | Protonated tertiary amine |

| Hydrogen Bonding | Threonine, Serine, Asparagine | Amine group |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl and benzyl (B1604629) rings |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Aromatic rings and ethylenediamine (B42938) backbone |

Structure Activity Relationship Sar and Rational Design of Derivatives

Impact of Structural Modifications on Receptor Affinity, Selectivity, and Efficacy

The fundamental structure of ethylenediamine-based antihistamines, including phenbenzamine (B1679789), consists of two aryl groups (Ar1 and Ar2) connected to a nitrogen atom, which is further linked by an ethylene (B1197577) chain to a terminal tertiary amine. ramauniversity.ac.inpharmacy180.com Alterations to each of these components can profoundly impact the compound's interaction with the H1 receptor.

The Diaryl Moiety: The two aromatic rings are essential for significant H1 receptor affinity. pharmacy180.com In phenbenzamine, these are a phenyl and a benzyl (B1604629) group. The nature and substitution of these rings are critical determinants of potency. For instance, the replacement of the phenyl group with a 2-pyridyl group, as seen in the analogue tripelennamine, generally leads to an increase in antihistaminic activity. Similarly, the introduction of a para-methoxy group on the benzyl ring, a feature of mepyramine (pyrilamine), also modulates the compound's efficacy. pharmacy180.com These modifications are thought to enhance the binding affinity by providing additional interaction points within the receptor's binding pocket.

While specific Ki values for a wide range of phenbenzamine analogues are not extensively documented in single comprehensive studies, the general principles of SAR within the ethylenediamine (B42938) class provide a framework for predicting the impact of structural changes.

| Compound | Ar1 Group | Ar2 Group | Relative H1 Receptor Affinity | Selectivity Profile |

|---|---|---|---|---|

| Phenbenzamine | Phenyl | Benzyl | Baseline | Shows affinity for muscarinic and adrenergic receptors |

| Tripelennamine | 2-Pyridyl | Benzyl | Increased | Selectivity profile similar to phenbenzamine |

| Mepyramine (Pyrilamine) | 2-Pyridyl | p-Methoxybenzyl | Increased | Selectivity profile similar to phenbenzamine |

The Connecting Nitrogen and Ethyl Chain: The nitrogen atom linking the diaryl moiety and the ethyl chain is a key feature of the ethylenediamine class. ramauniversity.ac.in The length of the alkyl chain is also crucial; an ethylene chain is generally optimal for H1-antihistaminic activity. Branching of this chain typically results in a decrease in potency. ramauniversity.ac.in

The Terminal Amine Group: For maximal activity, the terminal nitrogen atom should be a tertiary amine. ramauniversity.ac.in This group is typically protonated at physiological pH, allowing for a crucial ionic interaction with a negatively charged residue, such as an aspartate, in the H1 receptor binding site. nih.gov

First-generation antihistamines like phenbenzamine are known for their lack of receptor selectivity, often interacting with muscarinic, adrenergic, and serotonergic receptors, which contributes to their side effect profile. nih.gov The rational design of derivatives aims to increase affinity for the H1 receptor while minimizing interactions with these other receptors to improve the therapeutic index.

Conformational Analysis of Analogues and Precursors

The three-dimensional shape, or conformation, of a phenbenzamine analogue is a critical factor governing its ability to fit into the H1 receptor's binding pocket. The flexibility of the ethylenediamine backbone allows the molecule to adopt various spatial arrangements. Understanding the preferred conformations in solution and how they relate to the bioactive conformation is a key aspect of rational drug design.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are employed to study the conformational preferences of these molecules. iaea.orgscielo.br For instance, NMR studies can provide information about the rotational barriers around specific bonds and the relative populations of different conformers in solution. iaea.org

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to model the potential energy surface of the molecule and identify low-energy, stable conformations. mdpi.com These models can also be used to simulate the docking of different conformers into a model of the H1 receptor, providing insights into the specific interactions that stabilize the drug-receptor complex. nih.gov The goal is to design derivatives that have a higher propensity to adopt the bioactive conformation, thereby increasing their affinity and efficacy.

Pharmacological Evaluation Strategies for Phenbenzamine Analogues in Preclinical Settings

In Vitro Models: Isolated tissue preparations are fundamental tools for the initial screening of antihistaminic activity. The guinea pig ileum is a classic and widely used model. nih.govnih.gov This smooth muscle preparation contains H1 receptors, and its contraction in response to histamine (B1213489) can be competitively antagonized by H1 antagonists. By measuring the extent to which a phenbenzamine analogue inhibits histamine-induced contractions, researchers can determine its potency (often expressed as a pA2 value). nih.gov

| Preclinical Model | Parameter Measured | Information Gained |

|---|---|---|

| Guinea Pig Ileum Assay | Inhibition of histamine-induced muscle contraction | H1 receptor antagonist potency (pA2) |

| Radioligand Binding Assays | Displacement of a radiolabeled ligand from H1, muscarinic, adrenergic, etc., receptors | Receptor affinity (Ki) and selectivity profile |

| Rat Paw Edema Model | Reduction of histamine- or carrageenan-induced paw swelling | In vivo anti-inflammatory and antihistaminic activity |

| Histamine-Induced Bronchoconstriction in Guinea Pigs | Protection against histamine-induced respiratory distress | In vivo antihistaminic efficacy in a respiratory model |

Radioligand binding assays are another crucial in vitro technique used to determine the affinity of a compound for the H1 receptor and its selectivity over other receptor types. nih.gov These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity to the target receptor. The results are typically expressed as an inhibition constant (Ki), with lower values indicating higher binding affinity. excelra.com

In Vivo Models: To assess the efficacy of phenbenzamine analogues in a living organism, various animal models are utilized. The rat paw edema model is a common method for evaluating anti-inflammatory and antihistaminic activity. nih.govmdpi.com Inflammation and swelling are induced in the rat's paw by injecting an irritant like carrageenan or histamine. The ability of a systemically or locally administered phenbenzamine derivative to reduce this swelling is a measure of its in vivo efficacy. nih.gov

Another important in vivo model is the histamine-induced bronchoconstriction model in guinea pigs. academicjournals.org In this assay, animals are exposed to an aerosol of histamine, which causes bronchospasm. The protective effect of a pre-administered antihistamine is quantified by its ability to delay the onset or reduce the severity of the respiratory distress. academicjournals.org

Through a combination of these in vitro and in vivo evaluation strategies, researchers can build a comprehensive pharmacological profile of novel phenbenzamine analogues, enabling the selection of candidates with the most promising therapeutic potential for further development.

Metabolic Pathways and Enzyme Interaction Research

Metabolic Fate in Research Models

The biotransformation of phenbenzamine (B1679789), a first-generation ethylenediamine (B42938) antihistamine, is primarily governed by oxidative reactions characteristic of xenobiotics containing tertiary alkylamino moieties. mdpi.com Research into compounds of this class indicates that the metabolic fate is determined by a series of Phase I reactions, which modify the chemical structure to increase its polarity, followed by potential Phase II conjugation. nih.gov

In preclinical research models, the metabolism of phenbenzamine and structurally related ethylenediamine antihistamines proceeds through two primary oxidative pathways: oxidative N-dealkylation and N-oxidation. nih.govresearchgate.netsemanticscholar.org

Oxidative N-dealkylation: This pathway is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comsemanticscholar.org The process involves the enzymatic hydroxylation of the carbon atom alpha to the tertiary nitrogen of the dimethylamino group. semanticscholar.orgencyclopedia.pub This creates an unstable intermediate that spontaneously decomposes, leading to the sequential removal of methyl groups. The first dealkylation yields N-desmethylphenbenzamine and formaldehyde. Subsequent dealkylation of the secondary amine metabolite would produce N,N-didesmethylphenbenzamine and another molecule of formaldehyde. semanticscholar.org Further oxidation of the resulting aldehyde intermediates can produce carboxylic acid metabolites, which may then undergo Phase II metabolism. mdpi.com

N-oxidation: This metabolic route is specific to the tertiary amine of phenbenzamine and is typically catalyzed by flavin-containing monooxygenases (FMOs). nih.govresearchgate.netsemanticscholar.org This reaction results in the formation of Phenbenzamine N-oxide, a metabolite with significantly increased polarity. Unlike CYP-mediated dealkylation, N-oxidation does not cleave the C-N bond.

Amino Acid Conjugation: While direct evidence for amino acid conjugation of phenbenzamine is not extensively documented, this Phase II pathway is a known metabolic route for xenobiotic carboxylic acids. Carboxylic acid metabolites that may be formed from the further oxidation of aldehyde byproducts from the N-dealkylation pathway could potentially be activated to acyl-CoA thioesters and subsequently conjugated with endogenous amino acids, such as glycine.

The primary metabolic pathways for phenbenzamine in research models are summarized in the table below.

| Pathway | Catalyzing Enzyme Family | Key Metabolite(s) | Description |

| Oxidative N-dealkylation | Cytochrome P450 (CYP) | N-desmethylphenbenzamine, N,N-didesmethylphenbenzamine | Sequential removal of methyl groups from the tertiary amine, producing secondary and primary amine metabolites and formaldehyde. semanticscholar.orgencyclopedia.pub |

| N-oxidation | Flavin-containing Monooxygenase (FMO) | Phenbenzamine N-oxide | Addition of an oxygen atom to the tertiary nitrogen, forming a polar N-oxide metabolite. nih.govsemanticscholar.org |

| Amino Acid Conjugation | N-acyltransferases (potential) | Amino Acid Conjugates | A potential secondary pathway where acid metabolites derived from dealkylation are conjugated with amino acids like glycine. |

First-generation H1-antihistamines are recognized not only as substrates for CYP enzymes but also as inhibitors of these enzymes. jiaci.org In vitro studies using human liver microsomes and recombinant CYP enzymes are standard preclinical models for characterizing a compound's potential for drug-drug interactions. The primary isoform inhibited by many classic antihistamines is CYP2D6. jiaci.orgnih.gov Inhibition of CYP2D6 can alter the metabolism of other drugs cleared by this pathway, a significant consideration in research models. jiaci.org Some first-generation antihistamines may also interact with CYP3A4. jiaci.org

While a specific, comprehensive inhibition profile for phenbenzamine is not widely available in published literature, a typical in vitro assessment would determine the half-maximal inhibitory concentration (IC50) against a panel of major drug-metabolizing CYP isoforms.

The following table outlines a representative CYP inhibition panel used in preclinical research to assess the drug-drug interaction potential of a compound like phenbenzamine.

| CYP Isoform | Typical Probe Substrate | Known Interaction with First-Generation Antihistamines |

| CYP1A2 | Phenacetin | Generally weak inhibition. |

| CYP2C9 | Diclofenac | Generally weak inhibition. |

| CYP2C19 | S-Mephenytoin | Variable, generally weak to moderate inhibition. |

| CYP2D6 | Dextromethorphan / Bufuralol | Potent inhibition is common for this class of compounds. jiaci.orgnih.govdrugbank.com |

| CYP3A4 | Midazolam / Testosterone | Substrate and potential inhibitor, though generally less potent than for CYP2D6. jiaci.org |

Metabolic Control Analysis and Network Perturbations in Research Models

Metabolic Control Analysis (MCA) is a quantitative framework used to understand how the control of flux and metabolite concentrations is distributed among the different enzymes and transporters within a metabolic network. nih.gov While specific MCA studies on phenbenzamine are not documented, the principles can be applied to its metabolic network in research models.

Experimentally, this would involve modulating the activity of a single enzyme in a research model (such as human liver microsomes) and measuring the resulting change in metabolic flux. For instance, by using a specific chemical inhibitor for CYP2D6, researchers could quantify its control over the N-dealkylation of phenbenzamine. Techniques like 13C-Metabolic Flux Analysis (13C-MFA), which uses stable isotope tracers to follow the flow of atoms through the metabolic network, could provide detailed quantitative data on the relative activities of competing pathways. nih.govnih.gov

The control of phenbenzamine's metabolic flux is not held by a single enzyme but is shared across the network. embopress.org The key control points in its metabolism are the competing initial oxidative steps: N-dealkylation via CYPs and N-oxidation via FMOs. The relative expression levels and kinetic parameters (Km, Vmax) of the involved CYP isoforms (primarily CYP2D6) and FMOs in a given tissue or cell model will determine the ratio of metabolites produced. nih.govjiaci.org

In a research setting, the flux through specific metabolic pathways of phenbenzamine can be intentionally manipulated to study the function of individual enzymes and the biological activity of specific metabolites. Key strategies include:

Enzyme Induction: Pre-treating animal models or cell cultures with known enzyme inducers (e.g., phenobarbital (B1680315) to induce CYP2B isoforms, rifampicin (B610482) for CYP3A4) can upregulate the expression of specific CYPs. oup.com This allows for the study of how increased enzyme capacity affects the metabolic fate of phenbenzamine. A study on the related ethylenediamine, methapyrilene, utilized this approach to identify the roles of different CYP isoforms in its bioactivation and detoxification. oup.com

Genetic Manipulation: In cell-based models, techniques such as siRNA or CRISPR/Cas9 can be used to knock down or knock out the genes encoding specific metabolic enzymes. This provides a highly specific method for studying an enzyme's role without the potential off-target effects of chemical inhibitors.

Enzyme Assembly: Advanced metabolic engineering techniques, such as creating synthetic scaffolds to co-localize enzymes in a pathway, can be used to control metabolic flux. mdpi.com While more commonly applied in biotechnology for producing specific chemicals, the principles could be adapted in research models to study the effects of enzyme proximity on the efficiency of sequential reactions, such as N-dealkylation followed by further oxidation.

Experimental Approaches for Flux-Control Distribution Determination

Understanding how an enzyme controls the rate (flux) of a metabolic pathway is crucial for predicting the effects of a compound like Phenbenzamine. Metabolic Control Analysis (MCA) is the theoretical framework used to quantitatively determine the degree of control each enzyme exerts on the pathway's flux and metabolite concentrations. nih.govresearchgate.net Experimental determination of this flux-control distribution is essential for identifying which enzymes are most influential in the metabolism of a drug.

Key Experimental Methods for Determining Flux-Control Distribution:

| Method | Description | Potential Application to Phenbenzamine Research |

| Enzyme Titration | The activity of a specific enzyme is systematically varied, often using a specific inhibitor, and the resulting changes in pathway flux are measured. numberanalytics.com This allows for the calculation of the flux control coefficient for that enzyme. nih.gov | Using specific inhibitors for different CYP450 isozymes (e.g., CYP2D6, CYP3A4) in a liver microsome model could determine which enzyme exerts the most control over Phenbenzamine's metabolic rate. jiaci.orgresearchgate.net |

| Genetic Manipulation | Techniques like gene overexpression or downregulation (e.g., using siRNA) can alter the concentration of a specific enzyme. nih.gov The impact on the metabolic flux of a compound is then measured. | In a cellular model (e.g., hepatocytes), the genes for specific CYP450 enzymes could be manipulated to quantify their respective control over Phenbenzamine's metabolism. |